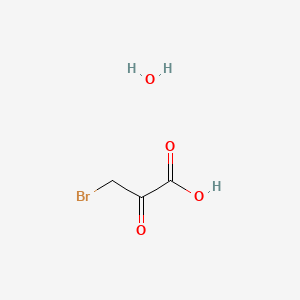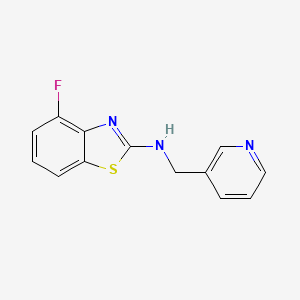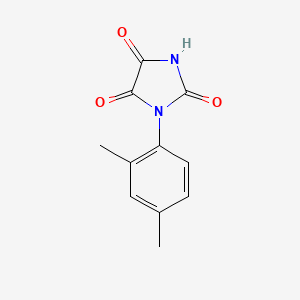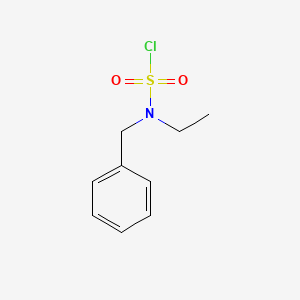
3-Bromopyruvic acid hydrate
Overview
Description
3-Bromopyruvic acid hydrate is a useful research compound. Its molecular formula is C3H5BrO4 and its molecular weight is 184.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-Bromopyruvic acid hydrate is the enzyme glyceraldehyde-3-phosphate dehydrogenase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
this compound interacts with its target through a process known as alkylation . Specifically, it acts as an alkylating agent for key thiols, a type of organic compound that contains a sulfur-hydrogen bond . This alkylation process disrupts the normal function of the targeted enzyme, thereby inhibiting its activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glycolysis . By inhibiting the activity of glyceraldehyde-3-phosphate dehydrogenase, this compound disrupts the glycolytic pathway, which is essential for energy production in cells . This disruption can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is a decrease in energy production within cells due to the disruption of the glycolytic pathway . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s action may be more effective under conditions of nutrient deprivation . Additionally, the compound’s stability could potentially be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
3-Bromopyruvic acid hydrate plays a significant role in biochemical reactions, particularly in the inhibition of glycolysis. It interacts with several enzymes and proteins, including glyceraldehyde-3-phosphate dehydrogenase, which is highly sensitive to inhibition by this compound . This interaction disrupts the glycolytic pathway, leading to a decrease in ATP production. Additionally, this compound can inhibit hexokinase II, an enzyme that is often overexpressed in cancer cells . By dissociating hexokinase II from the mitochondrial membrane, this compound induces cell death in cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis and mitochondrial metabolism, leading to reduced cell viability and increased cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of nicotinamide adenine dinucleotide dehydrogenase and lactate production in cancer cells . Furthermore, this compound can induce oxidative stress and disrupt the redox balance within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an alkylating agent. It binds to key thiol groups in enzymes and proteins, leading to their inactivation . This compound specifically targets glycolytic and mitochondrial enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and hexokinase II . By inhibiting these enzymes, this compound disrupts ATP production and induces cell death. Additionally, it can inhibit the activity of H±vacuolar ATPase, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable, but its efficacy may decrease with prolonged exposure . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of glycolysis and mitochondrial metabolism . Its stability and degradation over time can influence its overall effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth and reduce cancer cell viability . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Studies have shown that the therapeutic window for this compound is relatively narrow, and careful dosage optimization is necessary to minimize toxicity while maximizing its anticancer effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily targeting glycolysis and mitochondrial metabolism. It inhibits key enzymes in these pathways, such as glyceraldehyde-3-phosphate dehydrogenase and hexokinase II . By disrupting these metabolic processes, this compound reduces ATP production and induces cell death in cancer cells . Additionally, it can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by monocarboxylate transporters . These transporters facilitate the uptake of this compound into cells, where it can exert its effects on glycolysis and mitochondrial metabolism . The distribution of this compound within tissues can vary, with higher concentrations observed in cancerous tissues due to the overexpression of monocarboxylate transporters .
Subcellular Localization
This compound primarily localizes to the cytoplasm and mitochondria within cells . Its subcellular localization is crucial for its activity, as it needs to interact with glycolytic and mitochondrial enzymes to exert its effects . The compound’s ability to target specific compartments within cells is influenced by its chemical structure and the presence of targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-bromo-2-oxopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO3.H2O/c4-1-2(5)3(6)7;/h1H2,(H,6,7);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYDPLZNPJYABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)Br.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656950 | |
| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-50-6 | |
| Record name | 3-Bromo-2-oxopropanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)




![2-{[4-(Propan-2-yloxy)phenyl]sulfamoyl}acetic acid](/img/structure/B1438393.png)

![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)


